molecular formula C17H19N3O4S2 B4517877 N-[2-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide

N-[2-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide

Cat. No.: B4517877
M. Wt: 393.5 g/mol
InChI Key: WCLGKGIACWMZSD-UHFFFAOYSA-N
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Description

N-[2-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H19N3O4S2 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.08169844 g/mol and the complexity rating of the compound is 634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mass Spectrometry and Analytical Chemistry

One study focused on the analysis of a growth hormone secretagogue, utilizing tandem mass spectrometry to observe amide bond cleavage and gas-phase rearrangement. This research highlights the compound's potential for detailed structural analysis in novel drugs through ESI/MS and MSn data, providing insights into its fragmentation processes under low-energy collision-induced dissociation (CID) (Qin, 2002).

Synthetic Chemistry and Drug Development

Several studies delve into the synthesis and pharmacological properties of related compounds, exploring their potential as serotonin 4 receptor agonists. These compounds have been evaluated for their effect on gastrointestinal motility, indicating potential applications in prokinetic agents for both the upper and lower gastrointestinal tract with reduced side effects due to selective receptor targeting (Sonda et al., 2004). Furthermore, synthetic routes have been developed for creating diverse N-heterocycles, showcasing the versatility of related compounds in synthesizing medically relevant molecules (Matlock et al., 2015).

Enantioseparation and Chiral Analysis

Enantioseparation of active pharmaceutical ingredients (APIs) and their intermediates has been investigated using reversed-phase and normal-phase liquid chromatography. These studies emphasize the importance of chiral analysis in ensuring the purity and effectiveness of pharmaceutical compounds, with specific focus on optimizing conditions for separating enantiomers of a growth hormone secretagogue and its neutral intermediate (Zhou et al., 1997).

Antibacterial Activity

Research on benzamide derivatives has revealed their potential as selective serotonin 4 receptor agonists, with implications for enhancing gastric emptying and defecation in mice. This suggests possible uses in developing novel prokinetic agents with a focus on minimizing side effects associated with 5-HT3- and dopamine D2 receptor-binding affinity (Sonda et al., 2004).

Properties

IUPAC Name

N-(2-carbamoylphenyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c18-16(21)13-6-1-2-7-14(13)19-17(22)12-5-3-9-20(11-12)26(23,24)15-8-4-10-25-15/h1-2,4,6-8,10,12H,3,5,9,11H2,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLGKGIACWMZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.